molecular formula C10H16ClN3OS B11724232 1-[(4-Methyl-1,3-thiazol-2-yl)acetyl]piperazine hydrochloride

1-[(4-Methyl-1,3-thiazol-2-yl)acetyl]piperazine hydrochloride

Cat. No.: B11724232
M. Wt: 261.77 g/mol
InChI Key: URIMPBLDEZMREO-UHFFFAOYSA-N
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Description

1-[(4-Methyl-1,3-thiazol-2-yl)acetyl]piperazine hydrochloride is a synthetic organic compound featuring a piperazine core substituted with a 4-methylthiazole ring via an acetyl linker. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. Its molecular formula is C₁₀H₁₄ClN₃OS, with a monoisotopic mass of 269.16 g/mol . The structure combines the conformational flexibility of piperazine with the electron-rich thiazole heterocycle, enabling interactions with biological targets such as receptors or enzymes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16ClN3OS

Molecular Weight

261.77 g/mol

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)-1-piperazin-1-ylethanone;hydrochloride

InChI

InChI=1S/C10H15N3OS.ClH/c1-8-7-15-9(12-8)6-10(14)13-4-2-11-3-5-13;/h7,11H,2-6H2,1H3;1H

InChI Key

URIMPBLDEZMREO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CC(=O)N2CCNCC2.Cl

Origin of Product

United States

Preparation Methods

Thiazole Core Synthesis and Functionalization

The 4-methyl-1,3-thiazol-2-yl moiety is typically synthesized via Hantzsch thiazole synthesis , involving cyclization of α-halo ketones with thioureas. For instance, chloroacetone reacts with thiourea in ethanol under reflux to yield 4-methyl-1,3-thiazol-2-amine . Subsequent functionalization at the 2-position is achieved through nucleophilic substitution or coupling reactions.

A critical advancement involves introducing an acetyl group at the thiazole’s 2-position. Patent WO2016132378A2 details analogous reactions where thiazole derivatives are acylated using acetyl chloride in the presence of a base like triethylamine (Table 1). For the target compound, 2-chloro-4-methylthiazole may react with potassium acetylide to form the acetylated intermediate, though this route requires stringent anhydrous conditions .

Table 1: Thiazole Acetylation Reaction Parameters

ReagentSolventTemperature (°C)Yield (%)
Acetyl chlorideDichloromethane0–578
Acetic anhydrideToluene25–3065
Acetyl bromideTHF−10–082

Piperazine Coupling Strategies

Coupling the acetylated thiazole with piperazine is facilitated by amide bond formation . Patent WO2016132378A2 employs carbodiimide-based coupling agents (e.g., EDC·HCl or HATU ) to activate the acetyl group for nucleophilic attack by piperazine. A representative protocol involves:

  • Dissolving 4-methyl-1,3-thiazol-2-ylacetic acid in DCM with HATU and DIPEA .

  • Adding piperazine and stirring at 25°C for 12 hours .

  • Quenching with water, extracting the organic layer, and evaporating to isolate the free base.

Key Optimization Notes :

  • Molar Ratios : A 1:1.2 ratio of thiazole-acetic acid to piperazine minimizes unreacted starting material .

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but complicate purification.

Hydrochloride Salt Formation

Conversion to the hydrochloride salt improves stability and solubility. The free base is treated with HCl gas in ethanol or diethyl ether , yielding a crystalline precipitate . Patent methods emphasize controlled acid addition to prevent over-protonation, which can degrade the thiazole ring .

Table 2: Salt Formation Conditions

Acid SourceSolventCrystallization Yield (%)
HCl (gaseous)Ethanol92
Hydrochloric acidDiethyl ether85

Purification and Characterization

Purification :

  • Column Chromatography : Silica gel with ethyl acetate:hexane (3:7) effectively separates the product from unreacted piperazine .

  • Recrystallization : Ethanol/water mixtures (9:1) yield high-purity crystals .

Characterization :

  • ¹H NMR (400 MHz, DMSO-d6): δ 2.35 (s, 3H, CH₃-thiazole), 3.45–3.60 (m, 8H, piperazine), 4.10 (s, 2H, CH₂CO) .

  • ESI-MS : m/z 269.1 [M+H]⁺ (calculated for C₁₀H₁₄N₃O₂S⁺: 269.08) .

Comparative Analysis of Synthetic Routes

Route A (Stepwise Coupling) :

  • Advantages : High purity (≥95%), scalable.

  • Disadvantages : Multi-step, lower overall yield (68%) .

Route B (One-Pot Synthesis) :

  • Advantages : Faster (8-hour reaction time).

  • Disadvantages : Requires excess piperazine (1.5 eq), purity ~87% .

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors reduce reaction times and improve safety during exothermic steps (e.g., acetyl chloride addition) . Patent WO2016132378A2 highlights agitated thin-film drying for solvent removal, achieving >99% solvent recovery .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methyl-1,3-thiazol-2-yl)acetyl]piperazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperazine rings .

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of 1-[(4-Methyl-1,3-thiazol-2-yl)acetyl]piperazine hydrochloride is its antimicrobial properties. Studies have shown that compounds containing thiazole rings exhibit significant anti-tubercular activity. This compound has demonstrated effectiveness against Mycobacterium tuberculosis, suggesting its potential as a lead compound for developing new anti-tubercular agents.

Table 1: Antimicrobial Activity of this compound

PathogenActivity ObservedReference
Mycobacterium tuberculosisSignificant inhibition
Other bacterial strainsVariable efficacy

Mechanism of Action Studies

Research involving the interaction of this compound with various biological targets has been conducted to elucidate its mechanism of action. Binding affinity studies have indicated that this compound interacts selectively with certain receptors, which may enhance its pharmacological properties such as bioavailability and selective toxicity towards pathogens .

Potential Therapeutic Uses

The compound's unique combination of thiazole and piperazine functionalities positions it as a promising candidate for various therapeutic applications beyond antimicrobial activity. For instance, there is ongoing research into its potential use in treating cerebral ischemia due to its ability to act on kappa-opioid receptors, which could provide analgesic effects with lower dependence liability compared to traditional opioids .

Table 2: Potential Therapeutic Applications

ApplicationDescriptionReference
Antitubercular agentEffective against Mycobacterium tuberculosis
AnalgesicKappa-opioid receptor agonist
NeuroprotectivePotential use in cerebral ischemia treatment

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that the compound exhibited potent activity against multiple bacterial strains, reinforcing its potential for development as an antimicrobial agent .

Case Study 2: Mechanistic Insights

Another research effort focused on determining the binding interactions of this compound with specific receptors involved in pain modulation. The findings highlighted its selective binding profile, suggesting that it could lead to the development of new analgesics that minimize side effects associated with conventional opioid therapies .

Mechanism of Action

The mechanism of action of 1-[(4-Methyl-1,3-thiazol-2-yl)acetyl]piperazine hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The thiazole ring and piperazine moiety may play a role in binding to enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

2-(4-Methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one Dihydrochloride

  • Molecular Formula : C₁₀H₁₆Cl₂N₄OS
  • Key Differences : This compound is the dihydrochloride salt of the target molecule, offering improved crystallinity for X-ray studies. The additional HCl alters solubility and may influence pharmacokinetics .
  • Applications : Used as a life science intermediate in drug discovery .

1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine Hydrochloride

  • Molecular Formula : C₉H₁₄ClN₃S
  • Key Differences : Replaces the acetyl group with a methylene linker, reducing steric bulk and altering electronic properties. This modification may affect binding affinity in receptor-ligand interactions .
  • Synthesis : Prepared via nucleophilic substitution between 2-chloro-4-methylthiazole and piperazine .

Piperazine Derivatives with Heterocyclic Substituents

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine Hydrochloride

  • Molecular Formula : C₁₃H₁₆Cl₂N₄O
  • Key Differences: Incorporates an oxadiazole ring instead of thiazole.
  • Pharmacological Relevance : Explored for CNS-targeting activity due to oxadiazole’s affinity for neurotransmitter transporters .

1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine Dihydrochloride

  • Molecular Formula : C₁₃H₁₄Cl₂FN₃S
  • Key Differences : Substitutes the 4-methyl group on thiazole with a 4-fluorophenyl moiety, introducing aromaticity and fluorine’s electronegativity. This enhances lipophilicity and may improve blood-brain barrier penetration .
  • Activity : Fluorine substitution is associated with antiviral and antipsychotic applications .

Functional Analogues with Phenoxy and Aryl Groups

HBK Series (HBK14–HBK19)

  • Examples: HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride)
  • Molecular Features: Replace thiazole with phenoxy-ethoxyethyl or phenoxypropyl chains. These bulkier substituents increase molecular weight (e.g., HBK15: ~450 g/mol) and may reduce bioavailability compared to the target compound .
  • Applications : Designed as serotonin receptor (5-HT₁A/7) modulators for neuropsychiatric disorders .

Pharmacological and Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) LogP* Aqueous Solubility (mg/mL) Notable Activity Reference
Target Compound C₁₀H₁₄ClN₃OS 269.16 1.2 12.5 (pH 7.4) Intermediate in kinase inhibitors
HBK15 C₂₂H₂₈ClN₂O₃ 410.93 3.8 0.8 (pH 7.4) 5-HT₁A antagonist (IC₅₀ = 18 nM)
1-[4-(4-Fluorophenyl)thiazol-2-yl]piperazine C₁₃H₁₃FN₃S 262.33 2.5 5.2 (pH 7.4) Antiviral (EC₅₀ = 2.3 μM)

*Calculated using ChemAxon software.

Biological Activity

1-[(4-Methyl-1,3-thiazol-2-yl)acetyl]piperazine hydrochloride is a compound characterized by its unique structural features, including a piperazine ring and a thiazole moiety. This combination has been associated with various biological activities, particularly in antimicrobial and potential therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

The molecular formula of this compound is C₁₀H₁₆ClN₃OS, with a molecular weight of approximately 261.776 g/mol. Its structure includes:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms.
  • Thiazole Moiety : A five-membered ring containing sulfur and nitrogen that enhances biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Compounds with thiazole rings are known for their anti-tubercular activity, with some derivatives showing effectiveness against Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Target Pathogen
This compoundTBDMycobacterium tuberculosis
Isoniazid0.25Mycobacterium tuberculosis
Ciprofloxacin2Staphylococcus aureus

The mechanism of action for this compound involves its interaction with various biological targets. Binding affinity studies suggest that the piperazine structure enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets . The presence of the thiazole moiety may also contribute to selective toxicity toward pathogens while minimizing effects on human cells.

Study on Antitubercular Activity

A study evaluated the effectiveness of several thiazole-containing compounds against Mycobacterium tuberculosis. The results indicated that derivatives similar to this compound exhibited promising anti-tubercular activity. The compound was tested alongside known antibiotics, demonstrating comparable efficacy .

Proteomics Research Application

This compound has been utilized in proteomics research due to its biochemical properties. It serves as a biochemical probe for studying protein interactions and functions in various biological systems .

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